N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound that belongs to the class of sulfonamide derivatives
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of the alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The activation or blockade of the alpha1-adrenergic receptors leads to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of 4-methoxyphenylpiperazine with chlorosulfonic acid to introduce the sulfonyl group, followed by the reaction with ethylamine to form the sulfonamide derivative. The final step involves the reaction with butyric acid or its derivatives to introduce the butyramide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-hydroxy-4-methoxyphenylpiperazine
Reduction: 4-methoxyphenylpiperidine
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide has shown potential biological activity, including anti-inflammatory and anticonvulsant properties. It can be used in biological studies to investigate these effects and develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new drugs targeting various diseases, such as neurological disorders and inflammation.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it valuable for various industrial applications.
Comparison with Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine: A related sulfonamide derivative.
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl): Compounds with similar pharmacological activities.
Uniqueness: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its combination of the piperazine ring, methoxyphenyl group, and butyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-4-17(21)18-9-14-25(22,23)20-12-10-19(11-13-20)15-5-7-16(24-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMKOITUMYXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.